Product packaging for 2-Propanone, hexafluoro-, dihydrate(Cat. No.:CAS No. 32836-39-8)

2-Propanone, hexafluoro-, dihydrate

Cat. No.: B13421241
CAS No.: 32836-39-8
M. Wt: 202.05 g/mol
InChI Key: UNYKSGGIBPCJHB-UHFFFAOYSA-N
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Description

2-Propanone, hexafluoro-, dihydrate (CAS 32836-39-8) is a hydrated form of hexafluoroacetone (HFA), a critical intermediate in developing high-value fluorinated compounds . Its primary research value lies in synthesizing advanced functional materials; for instance, it is used to produce phthalocyanines functionalized with hexafluoroisopropanol (HFIP) groups, which serve as highly sensitive and selective coatings for surface acoustic wave (SAW) sensors to detect chemical warfare agents like sarin (GB) . This compound also serves as a fundamental building block in organic chemistry for creating pharmaceuticals and agrochemicals . It is a precursor to hexafluoroisopropanol (HFIP), a widely used solvent and synthetic building block . The dihydrate form offers a stable and more manageable alternative to the anhydrous gas, facilitating handling and storage in laboratory settings . This product is intended for research applications and is not for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4F6O3 B13421241 2-Propanone, hexafluoro-, dihydrate CAS No. 32836-39-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

32836-39-8

Molecular Formula

C3H4F6O3

Molecular Weight

202.05 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-one;dihydrate

InChI

InChI=1S/C3F6O.2H2O/c4-2(5,6)1(10)3(7,8)9;;/h;2*1H2

InChI Key

UNYKSGGIBPCJHB-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.O.O

Related CAS

684-16-2 (Parent)

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Strategies

Catalytic Isomerization Routes for Hexafluoroacetone (B58046) Precursor

A primary industrial route to hexafluoroacetone (HFA) involves the catalytic isomerization of its precursor, hexafluoropropylene oxide (HFPO). fluorine1.ruwikipedia.orgfluoryx.comresearchgate.net This process relies on the rearrangement of the epoxide ring of HFPO into the ketone structure of HFA, a reaction facilitated by various Lewis acid catalysts. wikipedia.orgresearchgate.net

Optimization of Catalyst Systems (e.g., Fluorinated Titanium Oxides)

The efficiency of HFPO isomerization is highly dependent on the catalyst system employed. A range of catalysts has been investigated to optimize yield and reaction conditions.

Fluorinated Titanium Oxides : A notable process involves bringing hexafluoro-1,2-epoxypropane (HFPO) into contact with catalysts selected from titanium oxides and, more specifically, fluorinated titanium oxide catalysts. google.com These catalysts facilitate the isomerization to HFA, providing a direct and efficient route to the target molecule. google.com The use of fluorinated titanium oxides represents a significant advancement in catalyst design for this specific transformation. google.com The fluorination of the titanium oxide surface can modify its electronic properties and surface acidity, enhancing its catalytic activity. researchgate.neti-asem.org

Antimony Pentafluoride (SbF₅) : Antimony pentafluoride is a powerful Lewis acid catalyst for HFPO isomerization. fluorine1.ru Processes have been developed using liquid SbF₅ adsorbed on a solid support, which allows for a continuous reaction. google.comepo.org This supported catalyst system offers high conversion rates and selectivity. google.com

Other Lewis Acids : Other catalysts such as fluorinated alumina (B75360) and silica-alumina have also been explored for the isomerization and related syntheses. fluorine1.ru While the industrial standard often involves the fluorination of hexachloroacetone (B130050) using chromium-based catalysts, the isomerization of HFPO presents a more direct pathway. fluorine1.ruwikipedia.orggoogle.com

Process Parameters and Selectivity Enhancement in Hexafluoroacetone Production

Optimizing process parameters is crucial for maximizing the yield and selectivity of HFA production. The continuous process utilizing a supported antimony pentafluoride catalyst operates at temperatures between 10°C and 200°C and absolute pressures of 0.103 to 13.79 MPa, achieving nearly quantitative yields of HFA. google.comepo.org To maintain catalyst integrity, the reactor section near the product removal point is cooled to prevent the loss of the volatile SbF₅ catalyst. google.comepo.org

Another approach uses hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent. This method can produce HFA in over 90% yield at a reaction temperature of 100°C. fluorine1.ru The selectivity of this process is highly dependent on the conversion rate of the starting material, HFPO.

The table below summarizes key process parameters and the resulting selectivity for different catalytic systems.

Catalyst SystemPrecursorTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Yield (%)
Supported SbF₅HFPO10 - 2000.103 - 13.79~100-~100
HF (catalyst/solvent)HFPO100-95.798.3>90
HF (catalyst/solvent)HFPO100-99.194.3>90
Fluorinated Al₂O₃HFP (Oxidation)175-15.470.4-

Data sourced from multiple studies and patents. fluorine1.rugoogle.comepo.org

Hydration and Purification Techniques for Dihydrate Formation

Hexafluoroacetone is a colorless, hygroscopic gas that reacts vigorously with water to form stable hydrates. wikipedia.orgnih.govnih.gov The equilibrium constant for the formation of the geminal diol, (CF₃)₂C(OH)₂, is approximately 10⁶ M⁻¹, indicating a strong thermodynamic preference for the hydrated state in the presence of water. wikipedia.org This high reactivity is harnessed to produce hexafluoroacetone dihydrate.

The formation process typically involves the direct absorption of HFA gas into water. google.com The resulting aqueous solution contains crude hexafluoroacetone hydrate (B1144303). For example, hexafluoroacetone trihydrate, which forms a constant-boiling composition, can be prepared by mixing HFA gas with water. google.com

Purification of the crude hydrate is essential to remove acidic byproducts that may form during the initial HFA synthesis. A common purification method involves neutralizing the crude hexafluoroacetone hydrate solution with a mild alkali, such as potassium hydrogencarbonate. google.com Following neutralization, the purified hydrate is recovered via distillation, often under reduced pressure to control the boiling point. google.com For instance, after neutralization, a distillate fraction can be obtained at 85 mmHg and 53-55°C, yielding purified hexafluoroacetone hydrate. google.com

Conversely, to obtain anhydrous HFA from its hydrate, dehydration methods are employed. These include treatment with strong dehydrating agents like hot sulfuric acid, fuming sulfuric acid, or sulfur trioxide. wikipedia.orgpatsnap.com An alternative, more environmentally friendly process involves using hydrogen fluoride, which allows for the recovery of both HFA and aqueous HF. google.com

Novel Synthetic Pathways to Hexafluoroacetone and Its Hydrates

Research continues to explore alternative and more efficient synthetic routes to HFA and its hydrates, often starting from more readily available fluorochemicals.

Conversion from Hexafluoropropylene Derivatives

Hexafluoropropylene (HFP), a major industrial fluoromonomer, serves as a versatile starting material for various HFA synthesis pathways. fluorine1.ruwikipedia.orgfluoryx.com

Direct Oxidation of HFP : HFA can be formed through the direct vapor-phase oxidation of HFP. One method involves passing a gaseous mixture of HFP and oxygen over platinum group metals supported on carbon at temperatures ranging from 130°C to 170°C, which results in high conversion and selectivity. oup.com Another approach achieves high yields by oxidizing HFP with oxygen over alumina (Al₂O₃) that has been treated with reagents like sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF). fluorine1.ru

Epoxidation-Isomerization Sequence : A two-step route involves the initial epoxidation of HFP to form hexafluoropropylene oxide (HFPO). fluoryx.comresearchgate.net This epoxidation can be achieved using various oxidizing agents, including molecular oxygen over catalysts like copper-impregnated HZSM-5 zeolites. mdpi.com The resulting HFPO is then isomerized to HFA as described in section 2.1. fluoryx.comresearchgate.net

Via Hexafluorothioacetone Dimer : A convenient laboratory-scale synthesis starts with the reaction of HFP and elemental sulfur in the presence of a potassium fluoride catalyst. wikipedia.org This reaction produces the 1,3-dithietane (B8821032) dimer of hexafluorothioacetone. wikipedia.orgorgsyn.org This sulfur-containing dimer is then oxidized to yield HFA. wikipedia.orgorgsyn.org

Oxidative Approaches

Oxidative methods are a cornerstone of HFA synthesis, extending beyond the direct oxidation of HFP.

Oxidation of Hexafluorothioacetone Dimer : As mentioned, the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) (the dimer of hexafluorothioacetone) is a viable pathway to HFA. fluorine1.ruorgsyn.org This method avoids some of the harsher conditions of other routes and is suitable for laboratory preparations. orgsyn.org

Oxidation of Perfluoroisobutene : Perfluoroisobutene can be oxidized using an aqueous solution of potassium permanganate (B83412) to form HFA hydrate. fluorine1.rucdnsciencepub.com An early study reported a 75% yield of the hydrate via this method at 35-40°C. cdnsciencepub.com

Ozonation of Fluoroalkenes : The ozonation of certain fluorinated olefins also leads to HFA. For example, the ozonation of heptafluoroisobutenylmethyl ether has been shown to produce HFA in a 69.7% yield. fluorine1.ru

The table below provides a summary of yields from various novel synthetic pathways.

Starting MaterialMethodProductYield (%)
PerfluoroisobuteneAqueous KMnO₄ OxidationHexafluoroacetone Hydrate75
Heptafluoroisobutenylmethyl etherOzonationHexafluoroacetone69.7
Hexafluorothioacetone DimerOxidationHexafluoroacetone64-69

Data sourced from multiple studies. fluorine1.ruorgsyn.orgcdnsciencepub.com

Lewis Acid Catalyzed Rearrangements

While direct Lewis acid-catalyzed rearrangements of 2-propanone, hexafluoro-, dihydrate are not extensively documented, a notable related transformation is the synthesis of its anhydrous form, hexafluoroacetone, via a Lewis acid-catalyzed rearrangement of hexafluoro-1,2-epoxypropane. This process is a crucial industrial method for producing hexafluoroacetone, which readily forms the dihydrate upon exposure to water.

In this isomerization, hexafluoro-1,2-epoxypropane is brought into contact with a Lewis acid catalyst, such as titanium oxide or fluorinated titanium oxide. The reaction is typically carried out in the gas phase at elevated temperatures. The Lewis acidic sites on the catalyst coordinate to the oxygen atom of the epoxide ring, facilitating the ring-opening and subsequent rearrangement to form the thermodynamically more stable hexafluoroacetone.

The efficiency of this process is dependent on the nature of the catalyst and the reaction conditions. For instance, using spherical titanium oxide as a catalyst, the reaction can be optimized to achieve high conversion and selectivity for hexafluoroacetone. This method represents a key industrial route to hexafluoroacetone, a precursor to the dihydrate and a valuable reagent in its own right for the synthesis of fluorinated polymers and pharmaceuticals.

Generation of Reagents from this compound for Advanced Organic Synthesis

This compound serves as a convenient and stable precursor for the in situ generation of reactive species for various synthetic transformations. Its use circumvents the challenges associated with handling gaseous and highly reactive hexafluoroacetone.

Amidinate Salt Formation and Trifluoromethylation Applications

A significant advancement in nucleophilic trifluoromethylation involves the use of an air-stable amidinate salt derived from this compound. This solid reagent provides a safe and effective alternative to traditional trifluoromethylating agents. researchgate.netresearchgate.netnih.gov

The amidinate salt is prepared by the reaction of this compound with an amidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an appropriate solvent. The resulting salt is a stable, non-hygroscopic solid that is soluble in many polar organic solvents. nih.gov

The scope of this methodology is broad, encompassing the trifluoromethylation of aldehydes, ketones, and disulfides, affording the corresponding trifluoromethylated products in good to excellent yields. nih.gov

Table 1: Trifluoromethylation of Various Electrophiles using the Amidinate Salt of this compound

ElectrophileProductYield (%)
Benzaldehydeα-(Trifluoromethyl)benzyl alcohol82
4-Methoxybenzaldehyde4-Methoxy-α-(trifluoromethyl)benzyl alcohol79
2-Naphthaldehyde1-(2-Naphthyl)-2,2,2-trifluoroethanol75
Cyclohexanecarboxaldehyde1-Cyclohexyl-2,2,2-trifluoroethanol68
Dibenzyl disulfideBenzyl trifluoromethyl sulfide71

Data compiled from studies by Colby and coworkers. nih.gov

This method highlights the utility of this compound as a precursor to a versatile and easy-to-handle trifluoromethylating reagent, simplifying the incorporation of the trifluoromethyl group into organic molecules.

Photoredox-Catalyzed Deoxygenation and Hydroxylpolyfluoroalkylation

A novel and innovative application of this compound is its use in the photoredox-catalyzed hydroxylpolyfluoroalkylation of alkenes. researchgate.net This method provides a direct route to valuable bis(trifluoromethyl)carbinol motifs, which are of significant interest in medicinal chemistry and materials science. researchgate.net

The reaction proceeds via a phosphine-mediated deoxygenation of the dihydrate under visible light irradiation, catalyzed by a suitable photoredox catalyst, such as an iridium complex. researchgate.net In this process, the dihydrate is in equilibrium with its keto form, hexafluoroacetone. The phosphine (B1218219), acting as an oxygen acceptor, facilitates the deoxygenation, leading to the formation of a key radical intermediate. This radical then adds to an electron-deficient alkene in a regioselective manner.

A key advantage of this methodology is the use of the stable and readily available dihydrate, avoiding the need for gaseous hexafluoroacetone. researchgate.net The reaction conditions are mild, and the method exhibits broad functional group tolerance, making it applicable to the late-stage functionalization of complex molecules.

The scope of the reaction has been demonstrated with a variety of electron-deficient alkenes, including acrylates, acrylamides, and vinyl sulfones, consistently producing the desired hydro-hydroxylpolyfluoroalkylated products in moderate to high yields. researchgate.net

Table 2: Photoredox-Catalyzed Hydroxylpolyfluoroalkylation of Electron-Deficient Alkenes with this compound

AlkeneProductYield (%)
Methyl acrylateMethyl 3-(1-hydroxy-1-(trifluoromethyl)-2,2,2-trifluoroethyl)propanoate78
N,N-Dimethylacrylamide3-(1-Hydroxy-1-(trifluoromethyl)-2,2,2-trifluoroethyl)-N,N-dimethylpropanamide85
Phenyl vinyl sulfone2-(1-Hydroxy-1-(trifluoromethyl)-2,2,2-trifluoroethyl)-1-(phenylsulfonyl)ethane72
Acrylonitrile4-Hydroxy-4-(trifluoromethyl)-3,3-bis(trifluoromethyl)butanenitrile65

Data representative of findings by Chen, Yang, and coworkers. researchgate.net

This photoredox-catalyzed approach represents a significant advancement in the synthesis of polyfluoroalkylated alcohols, offering a practical and efficient route from a stable and accessible starting material.

Elucidation of Reaction Mechanisms and Kinetics

Fundamental Reactivity of 2-Propanone, hexafluoro-, dihydrate in Organic Transformations

The unique electronic properties of this compound, often referred to as hexafluoroacetone (B58046) hydrate (B1144303), underpin its diverse applications in organic synthesis, from serving as a building block to acting as a protecting and activating agent.

Nucleophilic Addition Mechanisms

The carbonyl carbon of hexafluoroacetone is highly susceptible to nucleophilic attack. In its hydrated form, this compound, it exists in equilibrium with the anhydrous ketone. This equilibrium readily shifts towards the ketone upon reaction with nucleophiles.

A prime example of its reactivity is the facile formation of the stable geminal diol (the dihydrate itself) upon reaction with water. The equilibrium constant for this hydration is significantly large (Keq ≈ 10^6 M⁻¹), in stark contrast to that of acetone (B3395972) (Keq ≈ 10⁻³ M⁻¹), highlighting the profound activating effect of the trifluoromethyl groups. researchgate.net

Beyond water, this compound readily undergoes nucleophilic addition with a range of nucleophiles. For instance, it reacts with ammonia (B1221849) to form a stable hemiaminal, (CF₃)₂C(OH)(NH₂). wikipedia.org Thiols, which are sulfur analogs of alcohols, also readily add to the electrophilic carbonyl carbon, forming hemithioacetals. libretexts.orgmasterorganicchemistry.com These reactions are driven by the formation of a new carbon-nucleophile bond at the expense of the weaker pi bond of the carbonyl group.

Furthermore, this compound can participate in cross-aldol reactions with ketones. In the presence of an acid catalyst, it reacts regioselectively with various ketones to yield aldol (B89426) adducts, which are α-bis(trifluoromethyl)hydroxymethyl carbonyl compounds. researchgate.net This reactivity underscores its ability to act as a potent electrophile in carbon-carbon bond-forming reactions.

The general mechanism for nucleophilic addition to the carbonyl group of hexafluoroacetone, generated in situ from the dihydrate, involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.

Electrophilic Activation in Organic Synthesis

The strong electrophilic nature of the carbonyl carbon in hexafluoroacetone allows it to act as an activator for other functional groups. In reactions with hydroxy- and amine-substituted carboxylic acids, hexafluoroacetone serves a dual role as both an electrophile and a dehydrating agent, facilitating the formation of lactones. wikipedia.org The reaction proceeds through the initial nucleophilic attack of the hydroxyl or amino group on the carbonyl of hexafluoroacetone, followed by an intramolecular cyclization with the concomitant elimination of water, which is sequestered by the hexafluoroacetone.

This electrophilic activation extends to its use in promoting certain cyclization reactions. While specific examples directly involving the dihydrate are less common in the literature, the principle of its electrophilic character driving transformations is well-established. rsc.org The electron-withdrawing nature of the trifluoromethyl groups enhances the Lewis acidity of the carbonyl carbon, allowing it to activate other molecules for subsequent reactions.

Protecting and Activating Reagent Role in Biologically Relevant Syntheses

A significant application of this compound lies in its role as a bidentate protecting and activating reagent, particularly in the synthesis of peptides and depsipeptides. nih.govresearchgate.netnih.govsemanticscholar.org This strategy offers a streamlined approach to peptide synthesis by simultaneously protecting the α-amino and activating the α-carboxyl group of an amino acid.

This methodology has been successfully applied in both solution-phase and solid-phase peptide synthesis. semanticscholar.org For instance, it has been utilized in the synthesis of RGD-peptide mimetics, which are important in cell adhesion studies. nih.govcytosynthesis.com The use of hexafluoroacetone as a protecting/activating reagent provides a valuable tool for the construction of complex, biologically active molecules. researchgate.net

Table 1: Applications of this compound in Biologically Relevant Syntheses

ApplicationDescriptionKey AdvantageReferences
Peptide Synthesis Acts as a bidentate protecting and activating reagent for amino acids.Simplifies synthesis by combining protection, activation, and deprotection steps. nih.govresearchgate.netsemanticscholar.org
Depsipeptide Synthesis Used for the protection and activation of hydroxy acids.Efficient one-pot formation of ester bonds. nih.govsemanticscholar.org
RGD-Peptide Mimetics Facilitates the synthesis of peptides involved in cell adhesion.Streamlined synthesis of complex bioactive molecules. nih.govcytosynthesis.com
Synthesis of Modified Amino Acids Enables the synthesis of novel fluoro-substituted α-amino, α-hydroxy, and α-mercapto acids.Provides access to unique building blocks for peptide modification. researchgate.net

Mechanistic Investigations of Catalytic Reactions Involving this compound

The catalytic transformation of this compound is crucial for the synthesis of valuable fluorinated compounds. The hydrogenation to hexafluoroisopropanol is a prominent example.

Catalytic Hydrogenation to Hexafluoroisopropanol (HFIP)

The reduction of this compound to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a significant industrial process, as HFIP is a versatile solvent and a key intermediate in the synthesis of pharmaceuticals, such as the anesthetic sevoflurane. google.com This transformation is typically achieved through catalytic hydrogenation.

Recent research has focused on developing efficient and safe continuous flow processes for the hydrogenation of this compound. A study utilizing a micropacked-bed reactor with a Pd/C catalyst demonstrated the feasibility of this approach. acs.org

The reaction kinetics of this heterogeneous catalytic hydrogenation have been modeled using the Langmuir-Hinshelwood mechanism. acs.org This model assumes that the reaction occurs between adsorbed species on the catalyst surface. In the case of hexafluoroacetone hydrogenation, the proposed mechanism involves the competitive adsorption of hydrogen and the organic substrate onto the active sites of the catalyst. acs.org The surface reaction between the adsorbed species is considered the rate-determining step.

A kinetic study of the continuous flow hydrogenation of hexafluoroacetone trihydrate over a Pd/C catalyst provided the following insights: acs.org

Operating Conditions: The reaction was successfully carried out at temperatures between 363 K and 393 K and a hydrogen pressure of 10 bar.

Performance: High conversion (>99%) and selectivity (>99%) to HFIP were achieved.

Kinetic Model: The experimental data were well-described by a Langmuir-Hinshelwood model, suggesting a mechanism involving competitive adsorption of the reactants on the catalyst surface.

ParameterDescriptionValueReference
Activation Energy (Ea) The minimum energy required for the reaction to occur.Data not available acs.org
Adsorption Equilibrium Constant (K_HFA) A measure of the strength of adsorption of hexafluoroacetone on the catalyst surface.Data not available acs.org
Adsorption Equilibrium Constant (K_H2) A measure of the strength of adsorption of hydrogen on the catalyst surface.Data not available acs.org
Rate Constant (k) The proportionality constant in the rate equation.Data not available acs.org

The development of continuous flow processes coupled with detailed kinetic modeling represents a significant advancement in the safe and efficient production of HFIP from this compound.

Adsorption-Desorption Mechanisms and Rate-Determining Steps

The interaction of hexafluoroacetone with surfaces is a critical aspect of its role in heterogeneous catalysis. Infrared spectroscopy studies of hexafluoroacetone adsorption onto rutile (TiO₂) have identified both physisorption and chemisorption pathways.

Physical Adsorption: Physically adsorbed molecules interact with the rutile surface in three distinct ways: as hydrogen bond acceptors with surface hydroxyl groups, as electron donors with Ti⁴⁺ ions (Lewis acid sites), and as electron acceptors with Ti³⁺ ions (defect sites). wikipedia.org

Chemical Adsorption (Chemisorption): Stronger, chemical interactions involve the nucleophilic attack by surface hydroxyl groups or oxide ions (O²⁻) on the carbonyl carbon of the hexafluoroacetone. This process leads to the formation of surface-bound trifluoroacetate (B77799) ions and species that resemble salts of hexafluoropropan-2,2-diol. wikipedia.org The interaction is enhanced on reduced rutile surfaces. wikipedia.org

Role in Novel Electrophilic Polymerization Mechanisms

Hexafluoroacetone hydrate serves as a key monomer in the synthesis of semi-fluorinated polyaryl ethers (PAEs) through a novel electrophilic aromatic substitution (EAS) polymerization. nih.govnih.gov This method overcomes the challenges typically associated with activating the hexafluoroacetone monomer for such polymerizations. nih.gov

The mechanism proceeds via an interfacial condensation polymerization under superacidic conditions, often generated in situ using triflic anhydride (B1165640). nih.govwikipedia.org The process involves two consecutive kinetic steps: a slow step followed by a fast step. wikipedia.org This unusual step-selective mechanism can lead to the formation of linear aromatic polymers with exceptionally high molecular weights (approaching 1,000,000 g/mol ) and narrow polydispersity (Mw/Mn ≈ 1.15). wikipedia.org The proposed mechanism involves the protonation of hexafluoroacetone hydrate to form a highly electrophilic species that then undergoes EAS with activated aromatic monomers like diphenyl ether. nih.gov

Radical and Photoredox Catalysis Mechanisms

The proposed mechanism leverages the intrinsic equilibrium between the gem-diol (dihydrate form) and the ketone. nih.govresearchgate.net The key steps are:

Excitation: A photocatalyst, such as an iridium complex, absorbs visible light and is excited to a higher energy state.

Reductive Quenching: The excited photocatalyst is reductively quenched by a phosphine (B1218219) (e.g., triphenylphosphine), generating a phosphine radical cation.

Radical Generation: The phosphine radical cation reacts with hexafluoroacetone hydrate. This step is complex and involves the deoxygenation of the carbonyl group, facilitated by the phosphine acting as an oxygen acceptor, to ultimately generate a bis(trifluoromethyl)carbinol radical. researchgate.net

Radical Addition: The generated radical adds to an electron-deficient alkene.

Chain Propagation/Termination: The resulting radical intermediate is then reduced and protonated to yield the final hydro-hydroxylpolyfluoroalkylated product. researchgate.net

This open-shell pathway demonstrates high regioselectivity and broad functional group tolerance under mild reaction conditions. researchgate.netresearchgate.net

Metal-Ligand Cooperative Activation Pathways

The robust C-F and O-H bonds of hexafluoroacetone and its hydrate can be activated through metal-ligand cooperation (MLC). In these pathways, both the metal center and the ligand participate directly in bond cleavage and formation. rsc.org

Research has shown that iridium complexes can activate one of the O-H bonds of hexafluoroacetone dihydrate, (CF₃)₂C(OH)₂, to form stable gem-hydroxo-alkoxido derivatives. nih.gov This reaction proceeds even though the same complexes are unreactive toward ketones lacking α-hydrogens, highlighting a unique MLC pathway specific to the hydrated structure. The activation involves the iridium center and a nitrogen-based pincer ligand acting in concert to cleave the O-H bond. nih.gov Similarly, DFT calculations and experimental studies on related systems show that the activation of substrates can proceed via a reductive deprotonation where two metal centers (e.g., Fe and Al) or a metal and a ligand act in a manner analogous to a frustrated Lewis pair. nih.gov This cooperative action facilitates bond cleavage with a lower energy barrier than would be possible at the metal center alone.

Carbonyl-Ene Reactions and Related Transformations

Hexafluoroacetone is a highly reactive enophile due to the strong electron-withdrawing nature of the two trifluoromethyl groups, making its carbonyl group exceptionally electrophilic. Its dihydrate can participate in carbonyl-ene and related reactions. For example, the catalytic hydrogenation of hexafluoroacetone trihydrate to produce hexafluoroisopropanol (HFIP) in a continuous flow system has been studied in detail. acs.org While a hydrogenation, the reaction kinetics were modeled using a Langmuir-Hinshelwood mechanism, which is fundamentally an adsorption-based surface transformation related to transformations of the carbonyl group. acs.org

The general mechanism for a Lewis acid-catalyzed carbonyl-ene reaction involves the coordination of the Lewis acid to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. An alkene (the "ene") then attacks the carbonyl carbon with the concomitant transfer of an allylic proton to the carbonyl oxygen, forming a new C-C bond and a hydroxyl group. While often requiring thermal activation or catalysis, the high reactivity of the hexafluoroacetone carbonyl can facilitate this transformation under milder conditions. nih.gov

Kinetic Studies and Thermodynamic Analysis of Reactions

The thermodynamic and kinetic parameters of reactions involving this compound are essential for understanding reaction feasibility and optimizing conditions.

For polymerization reactions, the Gibbs free energy of polymerization (ΔGₚ) is determined by the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization: ΔGₚ = ΔHₚ - TΔSₚ. libretexts.org Polymerization is typically enthalpically driven (ΔHₚ < 0), as it involves the formation of stronger σ-bonds from weaker π-bonds. However, it is entropically unfavorable (ΔSₚ < 0) because monomer molecules lose translational freedom as they become part of a polymer chain. libretexts.org This leads to the concept of a "ceiling temperature" (T꜀), above which polymerization is thermodynamically disfavored (ΔGₚ > 0). The thermodynamics of electrophilic polymerization with hexafluoroacetone hydrate can be predicted using reactivity indexes based on the ionization potential of the nucleophile (aromatic monomer) and the electron affinity of the electrophile (activated HFA). researchgate.net

For the heterogeneous hydrogenation of hexafluoroacetone trihydrate, thermodynamic properties associated with the reaction rate constants have been estimated, confirming the favorability of the process. acs.org

Interactive Table: Thermodynamic Parameters for Ring-Opening Polymerization of Various Lactones (for comparison) This table provides context for the thermodynamic drivers of polymerization.

Monomer (Ring Size)ΔHₚ (kJ/mol)T꜀ (Ceiling Temp, Bulk) (°C)Polymerizability
γ-Butyrolactone (5)-4.2-Low (strain is low)
δ-Valerolactone (6)-12.6280High
ε-Caprolactone (7)-29.3261Very High (high strain)
Data derived from thermodynamic studies of lactone polymerization, illustrating the relationship between ring strain (related to ΔHₚ) and polymerizability. nih.govlibretexts.org

Determination of Rate Constants and Activation Energies

Rate constants (k) and activation energies (Eₐ) are determined experimentally by measuring reaction rates at different temperatures and reactant concentrations. The relationship is described by the Arrhenius equation:

k = A * e(-Eₐ/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. libretexts.org Activation energy can be calculated from the slope of a plot of ln(k) versus 1/T. libretexts.org

For the liquid-state polymerization of some monomers, activation energies are in the range of 105-106 kJ/mol. mdpi.com In metal-ligand cooperative C-H activation, activation parameters have been determined through Eyring analysis, with ΔH‡ values around 23.4 kcal/mol (approx. 98 kJ/mol). nih.gov

In the continuous flow hydrogenation of hexafluoroacetone trihydrate, a kinetic model based on the Langmuir-Hinshelwood mechanism was developed. acs.org The model successfully predicted reaction rates under various conditions, allowing for the estimation of the underlying rate and adsorption constants. The study found the reaction to be an adsorption-desorption type where competitive adsorption occurs with the dissociation of H₂. acs.org

Interactive Table: Representative Activation Energies for Related Chemical Processes

Reaction TypeSystemActivation Energy (Eₐ)Units
Liquid-State PolymerizationDiacetylene Monomer106 ± 2kJ/mol
Metal-Ligand Cooperative ActivationIntramolecular C-H Activation23.4 ± 0.5kcal/mol
Mineral Dissolution (Surface Rxn)Brannerite Leaching42 - 84kJ/mol
This table provides typical ranges for activation energies in processes mechanistically related to those involving hexafluoroacetone dihydrate. researchgate.netnih.govmdpi.com

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can significantly influence the rate and mechanism of reactions involving this compound. While specific kinetic data for the dihydrate across a range of solvents is scarce, the principles of solvent effects on reactions involving polar and charged species provide a framework for understanding its behavior.

Polar Protic vs. Polar Aprotic Solvents:

Polar Protic Solvents: In solvents like water and alcohols, this compound is well-solvated through hydrogen bonding. This solvation can stabilize the ground state of the dihydrate. For reactions where the transition state is less stabilized by the solvent than the reactants, the reaction rate may be slower in polar protic solvents. However, for reactions proceeding through ionic intermediates, the high ionizing power of polar protic solvents can stabilize these intermediates, potentially accelerating the reaction.

Polar Aprotic Solvents: In solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which lack acidic protons, the solvation of anionic nucleophiles is weaker. This can lead to "naked" and more reactive nucleophiles, which can enhance reaction rates in nucleophilic additions to the carbonyl carbon of the transiently formed anhydrous HFA.

Solvent Polarity and Transition State Stabilization:

The effect of solvent polarity on reaction rates is dictated by the relative polarity of the reactants and the transition state. According to the Hughes-Ingold rules, an increase in solvent polarity will:

Accelerate reactions where the transition state is more polar than the reactants.

Decelerate reactions where the transition state is less polar than the reactants.

Have little effect on reactions where there is no significant change in polarity between the reactants and the transition state.

Given that reactions involving the electrophilic carbonyl group of HFA often proceed through polar or charged transition states, it is expected that polar solvents would generally play a significant role in modulating the reaction kinetics.

A summary of expected solvent effects on reactions involving this compound is presented below.

Solvent TypeKey PropertiesExpected Effect on Nucleophilic Addition to HFARationale
Polar Protic (e.g., Water, Methanol)High dielectric constant, hydrogen bond donorCan decrease rate with anionic nucleophilesStrong solvation of the nucleophile reduces its reactivity.
Polar Aprotic (e.g., DMSO, DMF)High dielectric constant, no hydrogen bond donationCan increase rate with anionic nucleophiles"Naked" nucleophile is more reactive.
Nonpolar (e.g., Hexane, Toluene)Low dielectric constant, weak intermolecular forcesGenerally slow reaction ratesPoor solubility of polar reactants and inability to stabilize polar transition states.

This table is based on general principles of solvent effects and the known properties of hexafluoroacetone.

Influence of Substrate and Catalyst Properties on Reaction Pathways

The reaction pathways of this compound are highly dependent on the nature of the reacting substrate and the presence and type of catalyst.

Substrate Effects:

The electronic and steric properties of the substrate are critical in determining the feasibility and outcome of its reaction with this compound.

Nucleophilicity: Stronger nucleophiles will react more readily with the electrophilic carbonyl carbon of HFA. For example, primary and secondary amines react to form stable hemiaminals.

Steric Hindrance: Bulky substrates may react more slowly or not at all due to steric hindrance around the reaction center.

Electronic Properties: The presence of electron-donating or electron-withdrawing groups on the substrate can influence its reactivity. For instance, in reactions with aromatic compounds, electron-rich aromatic rings are more susceptible to electrophilic attack catalyzed by the acidic nature of the HFA hydrate.

Catalyst Effects:

Catalysis can significantly alter the reaction pathways and rates. Both acidic and basic catalysts can be employed.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of HFA can be protonated, further increasing its electrophilicity and making it more susceptible to attack by weak nucleophiles.

Base Catalysis: A base can deprotonate the nucleophile, increasing its nucleophilicity and promoting its addition to the carbonyl carbon.

Metal Catalysis: Certain metal catalysts are effective for specific transformations. For example, the hydrogenation of hexafluoroacetone trihydrate to hexafluoroisopropanol is efficiently catalyzed by palladium on carbon (Pd/C). Studies on this reaction in a continuous flow system have shown that the reaction follows a Langmuir-Hinshelwood mechanism, involving competitive adsorption of hydrogen and the organic substrate on the catalyst surface. acs.orgacs.org The use of noble metal catalysts like palladium and Raney nickel, which have strong adsorption properties, favors this competitive adsorption mechanism. acs.org

The influence of different catalysts on the conversion of hexafluoroacetone hydrate is exemplified by its hydrogenation to hexafluoroisopropanol.

CatalystSubstrateProductKey Findings
10% Pd/CHexafluoroacetone trihydrate, HydrogenHexafluoroisopropanolHigh conversion and selectivity (up to 99%) in a continuous flow reactor. The reaction kinetics are consistent with a Langmuir-Hinshelwood model with competitive adsorption. acs.org
Raney NickelHexafluoroacetone trihydrate, HydrogenHexafluoroisopropanolKnown to be an effective catalyst for this hydrogenation, likely operating via a similar surface adsorption mechanism. acs.org

This table presents data for the specific reaction of hydrogenation and illustrates the role of different catalysts in this process.

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure and dynamics of molecules. In the context of 2-Propanone, hexafluoro-, dihydrate and its related compounds, NMR plays a crucial role in structural determination, and in studying intermolecular interactions and conformational changes in complex systems.

1H, 13C, and 19F NMR for Structural Elucidation of Derivatives

The presence of hydrogen, carbon, and fluorine atoms in derivatives of this compound allows for comprehensive structural analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides unique information about its local chemical environment, enabling the precise determination of molecular structures.

¹H NMR: Proton NMR is fundamental for identifying the number and types of hydrogen atoms in a molecule. For instance, in 1,1,1,3,3,3-Hexafluoro-2-propanol, the proton of the hydroxyl group and the proton on the central carbon give distinct signals. chemicalbook.comspectrabase.com In more complex derivatives, such as substituted pyrido[1,2-a]pyrimidin-2-ones synthesized using hexafluoroisopropanol (HFIP), ¹H NMR is used to determine the position and number of substituents on the aromatic rings. nih.gov The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Although less sensitive than ¹H NMR, it offers a wider range of chemical shifts, often allowing for the unambiguous identification of each carbon atom. In the study of resorcin[n]arene derivatives synthesized in HFIP, ¹³C NMR was crucial for confirming the structures of the complex macrocycles formed. beilstein-journals.org For polymers, ¹³C NMR can reveal information about tacticity and the presence of different structural domains. solidstatenmr.org.ukresearchgate.net

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. ucsb.edu The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, making ¹⁹F NMR an excellent tool for detecting subtle structural changes. researchgate.netresearchgate.net For example, in fluorinated paramagnetic chelates, the ¹⁹F NMR chemical shifts are influenced by the coordinated metal ion. rsc.org

Table 1: Representative NMR Data for Selected Derivatives

CompoundNucleusChemical Shift (ppm)Reference
1,1,1,3,3,3-Hexafluoro-2-propanol¹HSignal for OH and CH protons chemicalbook.comspectrabase.com
7-Fluoro-3-methyl-2H-pyrido[1,2-a]pyrimidin-2-one¹³C168.2, 151.3 (d, ¹J = 234.9 Hz), 149.4, 136.0, 128.9 (d, ²J = 24.6 Hz), 125.2, 124.7 (d, ³J = 7.9 Hz), 120.5 (d, ²J = 40.9 Hz), 14.7 nih.gov
C-terminal fragment of human SP-B (residues 63-78) in HFIP¹HUnstructured for N-terminal 5 residues, helical for residues 68-78 nih.gov
Fluorinated chelate FC-Tb³⁺¹⁹F-63.32 (s) rsc.org

Intermolecular Nuclear Overhauser Effects (NOE) for Solvent-Solute Interactions

Intermolecular Nuclear Overhauser Effect (NOE) studies are a powerful NMR technique to probe the spatial proximity between atoms of different molecules. In solutions containing this compound or its anhydrous form, HFIP, NOE experiments can reveal detailed information about the interactions between the solvent and solute molecules. nih.gov

This technique relies on the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to short-range interactions.

Studies on the Trp-cage miniprotein in a mixture of HFIP and water have utilized intermolecular NOEs between the fluorine atoms of HFIP and the protons of the peptide. nih.govacs.org These experiments have shown that HFIP molecules tend to accumulate near the surface of the peptide, particularly around the caged tryptophan residue. nih.govacs.org This preferential interaction is indicated by a significant number of negative cross-relaxation terms, suggesting that the interactions in this region are relatively long-lived. nih.govacs.org Such detailed information on solvent-solute interactions is crucial for understanding how co-solvents like HFIP can influence peptide and protein conformation. acs.org

Conformational Analysis of Biomacromolecules in Hydrate (B1144303) Solutions

Solutions of this compound and HFIP are widely used to study the conformation of biomacromolecules such as peptides and proteins. These solvents are known to induce and stabilize helical structures in many peptides and proteins that are otherwise unfolded or adopt different conformations in aqueous solutions.

NMR spectroscopy, in conjunction with other techniques like Circular Dichroism (CD), is a primary tool for these conformational analyses. For instance, studies on Bombyx mori silk fibroin and its derived peptides have shown that HFIP promotes the formation of helical structures, specifically the 3(10)-helix. nih.govresearchgate.net In contrast, hexafluoroacetone (B58046) trihydrate (HFA), a related solvent, was found to be less effective in stabilizing these helical conformations. nih.govresearchgate.net

The structure of the C-terminal fragment of human surfactant protein B (SP-B) has been determined in both HFIP and sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov In both environments, a significant portion of the peptide adopts an amphipathic helical structure. nih.gov However, there are notable differences, particularly in the N-terminal region, which is largely unstructured in HFIP but adopts a well-defined conformation in SDS micelles. nih.gov These findings highlight the influence of the solvent environment on the detailed three-dimensional structure of peptides.

Solid-State NMR for Polymer and Biopolymer Structures

Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of non-crystalline and semi-crystalline polymers and biopolymers. solidstatenmr.org.ukresearchgate.netmdpi.com Unlike solution NMR, ssNMR can provide detailed information about molecular structure, conformation, and dynamics in the solid state. pageplace.de

For semi-crystalline polymers like poly(ethylene), ssNMR can distinguish between the crystalline and amorphous regions based on differences in chemical shifts and relaxation times. solidstatenmr.org.uk The manufacturing conditions, such as melt-spinning versus gel-spinning, can also lead to detectable differences in the ssNMR spectra, revealing variations in the crystalline structure. solidstatenmr.org.uk

In the context of biopolymers, ssNMR can be used to study the structure of amyloid fibrils and other protein aggregates. While specific ssNMR studies on biopolymers in solid this compound are not extensively documented in the provided results, the principles of ssNMR are broadly applicable. For instance, ssNMR has been used to study the interactions in polymer blends, where intermolecular hydrogen bonding can be detected, providing insights into the miscibility of the polymers at a molecular level. researchgate.net

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the three-dimensional atomic structure of crystalline materials. While the search results did not yield a specific crystal structure for this compound, the application of XRD to related compounds and complexes demonstrates its utility in this field. For example, single-crystal X-ray analyses of HFIP have confirmed the existence of hydrogen-bonded aggregates. acs.org

Analysis of Coordination Modes in Metal Complexes

In the context of catalysis, understanding the interaction between a metal catalyst and a solvent like HFIP is important. While not a direct crystal structure of a complex with this compound, studies on gold-catalyzed reactions in HFIP have provided insights into the activation mechanism. chemrxiv.org It is proposed that HFIP activates the Au-Cl bond through hydrogen bonding. chemrxiv.org Although direct crystallographic evidence of this interaction with the dihydrate is not available, the structures of various metal complexes with other ligands are routinely determined by XRD to understand their catalytic activity. researchgate.netresearchgate.net For instance, the crystal structures of nickel(II) complexes with Schiff base ligands have been determined to understand their geometry and biological activity. researchgate.net Similarly, the structures of palladium(II) complexes have been elucidated to understand their role in forming cages and bowls. researchgate.net These examples underscore the power of XRD in defining the precise structural details of metal complexes, which is essential for understanding their function.

Supramolecular Structures in the Solid State

Detailed crystallographic data from techniques such as X-ray diffraction for this compound, which would describe its three-dimensional lattice, hydrogen bonding network, and other supramolecular interactions in the solid state, were not available in the surveyed literature. The hydrated form of hexafluoroacetone is known to be a stable, crystalline solid, which implies an ordered structure, but specific experimental parameters defining this structure have not been detailed in the available research. nih.govwikipedia.org

Other Spectroscopic Techniques in Research

Further spectroscopic methods have been employed to investigate the properties of hexafluoroacetone, primarily in its anhydrous state. These techniques provide insight into the molecule's electronic and rotational characteristics.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique used to study chiral molecules. wikipedia.orgjascoinc.com The hydrated form of hexafluoroacetone, 1,1,1,3,3,3-hexafluoropropane-2,2-diol, is an achiral molecule. drugbank.com Consequently, it does not exhibit optical activity and would not produce a CD spectrum unless placed in a chiral environment. No studies of this nature were found for this compound in the reviewed literature.

Fluorescence Spectroscopy: Research into the fluorescence of hexafluoroacetone has been conducted on its anhydrous vapor form when excited by ultraviolet light. When excited at a wavelength of 3130 Å, hexafluoroacetone vapor produces a fluorescence spectrum that begins at approximately 3470 Å and extends to nearly 6000 Å. cdnsciencepub.comresearchgate.net The spectrum is characterized by a broad, structureless emission with a maximum at about 4200 Å. cdnsciencepub.comresearchgate.net Studies have shown that the fluorescence efficiency increases with the pressure of hexafluoroacetone itself or with the addition of inert gases like perfluorobutane, perfluoropropane, and hexafluoroethane. cdnsciencepub.comresearchgate.net Conversely, the presence of oxygen has minimal effect on the fluorescence spectrum, which is a notable difference from the behavior of acetone (B3395972) and biacetyl vapor. cdnsciencepub.comresearchgate.net

Table 1: Fluorescence Data for Anhydrous Hexafluoroacetone Vapor

ParameterValueReference
Excitation Wavelength3130 Å cdnsciencepub.comresearchgate.net
Fluorescence Spectrum Range~3470 Å to ~6000 Å cdnsciencepub.comresearchgate.net
Fluorescence Maximum~4200 Å cdnsciencepub.comresearchgate.net
Observed StructureNone (broad) cdnsciencepub.comresearchgate.net

Microwave rotational spectroscopy is a high-resolution technique used to determine the molecular geometry of gas-phase molecules by measuring the transitions between quantized rotational energy levels. libretexts.orgtanta.edu.eg For a molecule to be studied by this technique, it must possess a permanent dipole moment. tanta.edu.eg

While no microwave spectroscopy data was found for the dihydrate, the rotational spectrum of the parent compound, anhydrous hexafluoropropanone, has been investigated. These studies were performed using a pulsed molecular beam Fourier transform microwave spectrometer in the frequency range of 7 to 15 GHz. researchgate.net The analysis of the spectrum confirmed that hexafluoropropanone is an asymmetric top rotor and allowed for the precise determination of its rotational and centrifugal distortion constants, as well as its dipole moment. researchgate.net

Table 2: Spectroscopic Constants of Anhydrous Hexafluoropropanone from Microwave Spectroscopy

ConstantValue (MHz)Reference
Rotational Constants
A2181.71980(14) researchgate.net
B1037.22930(7) researchgate.net
C934.89233(8) researchgate.net
Centrifugal Distortion Constants Value (kHz)
D'J0.07378(39) researchgate.net
D'JK0.10002(75) researchgate.net
D'K-0.07269(266) researchgate.net
δ'J0.00623(29) researchgate.net
R'60.00755(12) researchgate.net
Dipole Moment Value (Debye)
µ = µb0.3949(18) researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are fundamental to understanding the electronic properties that make hexafluoroacetone (B58046) highly reactive towards nucleophiles like water.

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure of hexafluoroacetone and explaining its high reactivity. The strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups creates a highly electron-deficient carbonyl carbon, making it a potent electrophile. ontosight.ai This inherent reactivity is the reason HFA readily forms stable hydrates, unlike acetone (B3395972). wikipedia.org The equilibrium constant for the hydration of HFA is approximately 10⁶ M⁻¹, whereas for acetone, it is an unfavorable 10⁻³ M⁻¹. wikipedia.org

DFT studies can be used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For electrophilic molecules like HFA, the LUMO energy is a key indicator of its reactivity towards nucleophiles. Theoretical investigations into related systems, such as the ring-opening of hexafluoropropylene oxide to form HFA, utilize DFT to calculate reaction barriers and show that the high electrophilicity is enhanced by the strong electron-withdrawing capability of the fluorine substituents. mdpi.com While specific DFT studies detailing the electronic structure of the dihydrate are not prevalent, calculations on HFA itself confirm the electronic properties that drive its formation. mdpi.com

Table 1: Comparison of Hydration Equilibrium Constants
CompoundHydration Equilibrium Constant (Keq)Reference
Hexafluoroacetone106 M-1 wikipedia.org
Acetone10-3 M-1 wikipedia.org

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide high accuracy for determining molecular properties. d-nb.info These methods have been applied to study the conformation and vibrational assignments of hexafluoroacetone. researchgate.net Such calculations have confirmed that the C2 conformer is the only stable form of HFA. researchgate.net

Furthermore, ab initio methods are crucial for accurately predicting reaction rate constants and energy barriers. d-nb.info For complex reactions, a divide-and-conquer strategy can be employed where the potential energy surfaces are first obtained with DFT, and then the energies of reactants and transition states are refined with higher-level wavefunction-based calculations for the core reaction site. d-nb.info While detailed ab initio studies on the dihydrate itself are scarce, the principles are applied to understand the fundamental interactions, such as hydrogen bonding and charge distribution, that stabilize the HFA-water adduct. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules in solution. While specific MD simulations focusing on the crystalline 2-propanone, hexafluoro-, dihydrate are not widely reported, studies on related systems, such as fluorinated compounds in water or water in organic mixtures, offer valuable insights into the underlying interactions. nih.govresearchgate.netarxiv.org

MD simulations can reveal how water molecules arrange and interact around a solute. For instance, simulations of water in acetone-containing mixtures show that water molecules can form clusters of varying sizes, and the dynamics of hydrogen bonds are strongly dependent on the size of these clusters. nih.gov The longevity of hydrogen bonds in such confined environments can be longer than in bulk water. nih.gov Applying this to HFA, MD simulations would be essential to model the diffusion, hydrogen-bond dynamics, and the structural organization of water molecules around the geminal diol, providing a link between its microscopic behavior and macroscopic properties. The development of accurate force fields, which are essential for MD simulations, is a critical area of research for fluorinated molecules and their interactions with water. tudelft.nl

Theoretical Studies of Reaction Pathways and Transition States

Understanding the formation of hexafluoroacetone dihydrate from its anhydrous precursor requires the study of reaction pathways and the associated transition states.

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between two molecular fragments into physically meaningful components, such as electrostatics, exchange-repulsion, polarization, and charge transfer. illinois.edu This analysis provides a detailed chemical interpretation of the bonding between the fragments.

In the context of hexafluoroacetone dihydrate, an EDA would be applied to the interaction between a hexafluoroacetone molecule and one or two water molecules. Such an analysis would quantitatively break down the forces driving the formation of the stable geminal diol. It would likely reveal a strong contribution from electrostatic and polarization terms, stemming from the highly polar C=O bond in HFA and the dipole of the water molecule. Although specific EDA results for the HFA-water system were not found in the search, the methodology is a standard tool for analyzing intermolecular interactions in computational chemistry. illinois.edu

The study of conformational landscapes and potential energy surfaces (PES) is crucial for understanding the stability of different molecular arrangements and the pathways for converting between them. For hexafluoroacetone, its interaction with other molecules leads to specific, energetically favorable adducts.

A study on the adduct of formic acid and hexafluoroacetone, HCO₂C(CF₃)₂OH, used low-temperature NMR and computational methods to explore its conformational equilibria. nih.gov The investigation revealed the populations of different conformers (E and Z) and determined the free-energy barriers for their interconversion. nih.gov The results showed that the large population of the E-isomer was enhanced by the presence of the electron-withdrawing hexafluoroacetonyl group. nih.gov This type of analysis, when applied to the approach of water to hexafluoroacetone, would map the potential energy surface of the hydration reaction, identifying the low-energy pathways leading to the stable diol product and calculating the energy barrier for the reaction.

Table 2: Free-Energy Barriers for Conformational Isomerization of the Formic Acid-Hexafluoroacetone Adduct
TransitionFree-Energy Barrier (kcal/mol)Reference
E-to-Z6.24 nih.gov
Z-to-E6.26 nih.gov

Computational Screening and Prediction of Chemical Systems

Computational screening and theoretical modeling are indispensable tools for predicting the behavior and properties of chemical systems that include this compound. These methods provide insights at an atomic level, guiding experimental work and accelerating the discovery of new applications.

At the heart of these computational approaches is the understanding that hexafluoroacetone readily reacts with water to form a stable dihydrate, also known as 1,1,1,3,3,3-hexafluoropropane-2,2-diol. acs.orgontosight.aiwikipedia.org This hydration reaction is highly favorable, a characteristic that is well-explored through computational models. acs.org

Theoretical Frameworks and Predictive Power:

Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure and reactivity of hexafluoroacetone and its dihydrate. DFT calculations have been employed to study the interaction of hexafluoroacetone with water molecules, confirming the energetic favorability of diol formation on surfaces like ice. acs.org These studies are crucial for understanding the environmental fate of hexafluoroacetone, which is a degradation product of some per- and polyfluoroalkyl substances (PFAS). acs.org The calculations show that the formation of the diol is energetically favorable, indicating that in aqueous environments, the dihydrate form will be the dominant species. acs.org

Molecular dynamics (MD) simulations offer another layer of understanding by modeling the dynamic behavior of these systems over time. While specific MD studies on this compound are not extensively documented in publicly available literature, simulations of the related compound 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) in water provide valuable parallels. acs.orgresearchgate.net These simulations can predict thermodynamic and kinetic properties of the pure liquid and its mixtures, and have been used to study the influence of such fluorinated compounds on the structure of biomolecules like peptides. acs.org For this compound, MD simulations could be used to predict properties such as its diffusion in various solvents, its interaction with biological membranes, or its behavior in complex chemical mixtures.

Data from Computational Models:

Computational models generate vast amounts of data that can be used to predict various properties. For instance, DFT calculations can yield precise predictions of molecular geometries, vibrational frequencies (which can be compared with experimental IR spectra), and reaction energetics. rsc.org MD simulations, on the other hand, can predict bulk properties like density, enthalpy of vaporization, and self-diffusion coefficients. scispace.com

Computational MethodPredicted Properties for Hexafluoroacetone Dihydrate SystemsSignificance
Density Functional Theory (DFT)Electronic structure, reaction energetics (e.g., heat of hydration), vibrational spectra.Confirms stability of the dihydrate; predicts reactivity and spectroscopic signatures. acs.org
Molecular Dynamics (MD)Diffusion coefficients, radial distribution functions, interaction energies with other molecules.Predicts behavior in solution and interaction with biological systems. acs.orgresearchgate.net

Applications of Machine Learning in Chemical System Modeling

Predicting Properties and Toxicity:

ML models can be trained on large datasets of chemical structures and their corresponding experimental or computationally derived properties. nih.gov For a compound like this compound, an ML model could be trained to predict a range of characteristics, such as its solubility in different solvents, its boiling point, or its potential toxicity. For instance, deep learning models have been developed for the prediction of acute oral toxicity with high accuracy by analyzing chemical structures. arxiv.org Given that hexafluoroacetone is known to be toxic, such models could be invaluable for assessing the risk of its dihydrate and related compounds without the need for extensive animal testing. nih.govnih.govnih.gov

The process typically involves representing the molecule in a machine-readable format, such as a molecular graph or a set of descriptors, and then using an algorithm to learn the relationship between this representation and the property of interest. arxiv.org Recent advancements have even shown that large language models (LLMs) can be fine-tuned to predict chemical properties with high accuracy, opening new avenues for rapid screening. dtu.dk

Accelerating Discovery and Understanding:

One of the key advantages of machine learning is its speed. Once a model is trained, it can make predictions for new molecules almost instantaneously. This is particularly useful in computational screening, where vast chemical spaces can be explored to identify candidates with desired properties. For organofluorine compounds, ML approaches are being developed to predict their reactivity, which is often challenging to determine experimentally.

Furthermore, machine learning can help to elucidate complex relationships within chemical data that may not be immediately obvious to human researchers. By analyzing patterns in large datasets, ML models can provide insights into structure-property relationships, guiding the design of new molecules with enhanced characteristics. nih.gov

Machine Learning ApplicationPotential for this compoundExample of General Approach
Property PredictionPrediction of physicochemical properties (e.g., solubility, boiling point) and biological activity.Training a neural network on a database of fluorinated compounds and their known properties. dtu.dk
Toxicity AssessmentRapidly estimate the toxicity of the dihydrate and related compounds.Using deep learning models that correlate structural features with toxicity data. arxiv.org
Materials DiscoveryScreening for derivatives of hexafluoroacetone dihydrate with desirable properties for new materials.Employing models to predict properties relevant to polymer science or other material applications.

Applications in Advanced Materials and Polymer Science

Role as Monomer and Precursor in Polymer Synthesis

Hexafluoroacetone (B58046) and its hydrates serve as fundamental building blocks for a variety of fluorinated monomers, which are subsequently polymerized to create materials with exceptional properties. wikipedia.orgnih.gov The presence of two strong electron-withdrawing trifluoromethyl groups makes the carbonyl carbon of hexafluoroacetone highly electrophilic, facilitating reactions that are central to monomer synthesis. chemeurope.com

Fluorine-containing polyimides are a class of high-performance polymers prized for their thermal stability, mechanical strength, and low dielectric constants, making them ideal for use as insulating layers in high-density electronic packaging. kpi.ua A key strategy to lower the dielectric constant involves incorporating the hexafluoroisopropylidene (–C(CF₃)₂–) group into the polymer structure. kpi.ua This is often achieved by synthesizing monomers derived from hexafluoroacetone.

One of the most important monomers for this purpose is 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), which is synthesized from hexafluoroacetone. Another critical monomer, 2,2-bis(4-aminophenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)bis(aniline) (BAPAF), is derived from hexafluoroacetone and serves as a diamine component in polyimide synthesis. researchgate.net The polymerization typically involves the reaction of a diamine with a dianhydride to form a polyamic acid precursor, which is then chemically or thermally imidized to yield the final polyimide. kpi.ua The inclusion of the bulky, flexible –C(CF₃)₂– linkage disrupts polymer chain packing, which reduces interchain electronic interactions and crystallinity, thereby lowering the dielectric constant and improving solubility without significantly compromising thermal stability. researchgate.netkpi.ua

Table 1: Properties of Polyimides Derived from Fluorinated Monomers

Diamine ComponentDianhydride ComponentGlass Transition Temperature (Tg)Dielectric ConstantThermal Stability (Decomposition Temp.)
Diamine I (Fluorinated)6FDA>300°CLowHigh
Diamine V (Fluorinated)6FDA>300°CLowHigh (attributed to aromatic character)
Diamine VI (Fluorinated)6FDA>300°CLowHigh (attributed to aromatic character)
BDAF (Fluorinated)6FDA>300°CLowNot specified

Source: Data compiled from research on fluorine-containing polyimides. kpi.ua

Hexafluoroacetone is a direct precursor to hexafluoroisobutylene (HFIB), a valuable monomer used in polymer chemistry. wikipedia.org HFIB is utilized in the synthesis of various copolymers. google.com The conversion of hexafluoroacetone to hexafluoroisobutylene can be achieved through reactions such as reacting hexafluoroacetone with ketene. google.com Although effective, this route's commercial viability has been impacted by the high cost and limited availability of hexafluoroacetone as a starting material. google.com Research has explored alternative pathways to make the production of HFIB more economical, highlighting its importance in the fluoropolymer industry. google.com

A significant advancement in polymer synthesis utilizes hexafluoroacetone hydrate (B1144303) for the direct production of semi-fluorinated polyaryl ethers (PAEs). digitellinc.com These polymers are known for their high thermal stability, chemical resistance, and valuable electronic and optical properties. digitellinc.com A novel and practical method involves the electrophilic aromatic substitution (EAS) polymerization of hexafluoroacetone hydrate (specifically, the trihydrate) with activated aromatic monomers like diphenyl ether. researchgate.netresearchgate.net

This reaction is typically conducted under interfacial conditions, catalyzed by a strong acid such as triflic acid (generated in situ from triflic anhydride), and a phase-transfer catalyst. digitellinc.comresearchgate.net The process generates high molecular weight (approaching 60 kDa) PAEs with high regioselectivity. researchgate.netmsstate.edu The resulting polymers exhibit excellent thermal stability up to 500 °C, high glass transition temperatures (around 170 °C), and enhanced solubility in organic solvents. msstate.edudigitellinc.com

Table 2: Research Findings on Semi-Fluorinated Polyaryl Ether Synthesis

MonomerCatalyst SystemPolymerization MethodKey FindingsReference
Diphenyl EtherTriflic Anhydride / Phase Transfer CatalystInterfacial Electrophilic Aromatic SubstitutionProduced high molecular weight (~60 kDa) polymer with high regioselectivity and thermal stability up to 500°C. digitellinc.com, researchgate.net
Dibenzo-1,4-dioxinTriflic Anhydride / Aliquat® 336Interfacial Electrophilic PolymerizationSuccessful polymerization demonstrating the versatility of the method with different aromatic monomers. researchgate.net
4,4'-BisphenoxybenzophenoneNot specifiedNot specifiedResulted in new semi-fluorinated polymers characterized for thermal and mechanical properties. digitellinc.com

Polymer Modification and Functionalization using 2-Propanone, hexafluoro-, dihydrate

Beyond its role in creating monomers, hexafluoroacetone and its hydrates are instrumental in modifying existing polymers or synthesizing specific functional units that can be incorporated into polymer chains. This functionalization is key to fine-tuning the final properties of advanced materials.

One of the most critical applications of hexafluoroacetone is in the synthesis of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, commonly known as Bisphenol AF (BPAF). ontosight.ai BPAF is produced through the condensation reaction of hexafluoroacetone (or its hydrate) with two equivalents of phenol. ontosight.aigoogle.com

Bisphenol AF is a vital monomer and crosslinking agent for various high-performance polymers, including fluoroelastomers, polyimides, polyamides, and polycarbonates. nih.govwikipedia.org When used as a curative or crosslinking agent, particularly in fluoroelastomers, BPAF imparts exceptional thermal and chemical resistance. The incorporation of the –C(CF₃)₂– group from BPAF into polymer networks enhances their stability, making them suitable for demanding applications in the aerospace, automotive, and chemical industries. ontosight.aiwikipedia.org As a monomer, it contributes to polymers with high thermal stability, improved optical clarity, and reduced flammability. ontosight.ai

Table 3: Synthesis Methods for Bisphenol AF

ReactantsCatalystSolventReaction ConditionsKey AdvantageReference
Phenol, Hexafluoroacetone TrihydrateMolecular Sieve and Heteropoly Acid (Composite)Benzene, Toluene, or Xylene120-200 °C, 10-20 hours, N₂ atmosphereEnvironmentally friendly, avoids toxic hexafluoroacetone gas and corrosive HF catalyst. google.com
Phenol, HexafluoroacetoneNot specifiedNot specifiedCondensation reaction with elimination of water.Standard industrial synthesis route. ontosight.ai

The hexafluoroisopropanol (HFIP) functional group, when incorporated into polymers, can significantly alter their properties. Hexafluoroacetone hydrate is a key starting material for creating monomers that carry this functional unit. For example, a semi-fluorinated diol, 4,4′-bis(2-hydroxyhexafluoroisopropyl)diphenyl ether, was synthesized directly from hexafluoroacetone trihydrate. researchgate.net This diol was then used in a polycondensation reaction to create the first reported polycarbonate containing hexafluoroisopropoxy (–O–C(CF₃)₂–) groups directly in the polymer backbone. msstate.eduresearchgate.net This innovative approach opens pathways to new classes of materials, such as novel polyesters and polysilyl ethers, with unique property profiles derived from the incorporated hexafluorinated moiety. msstate.eduresearchgate.net The presence of these units is sought to enhance solubility, thermal stability, and optical properties while lowering the dielectric constant. researchgate.net

Influence on Physicochemical Parameters of Novel Materials

Effect on Aerogel Structure and Fluorine Incorporation Mechanisms

Hexafluoroacetone (HFA) hydrate has been demonstrated to significantly alter the physicochemical properties of SiO2 aerogels when introduced during the preparation of hydrated silica (B1680970) gels. researchgate.net The presence of HFA in the reaction mixture leads to aerogels with substantially higher specific surface areas. For instance, at a molar ratio of [SiO2] : HFA = 1 : 2, the resulting aerogels exhibit a specific surface area approximately 1.5 times greater than that of aerogels synthesized without HFA. researchgate.net

A key feature of using HFA in aerogel synthesis is the incorporation of fluorine into the final material. researchgate.net Aerogel samples prepared with HFA contain considerable amounts of chemically bound fluorine. researchgate.net This incorporation is a result of the high reactivity of the carbonyl group in HFA, which can form strong adducts with compounds involved in the polycondensation process. researchgate.net The mechanism likely involves the formation of hexafluoroacetone bis(silyl) ketals. researchgate.net

The introduction of HFA also influences the pore structure of the aerogels. While the nitrogen adsorption-desorption isotherms are type IV, characteristic of mesoporous materials, the pore size distribution is affected. researchgate.net Specifically, the volume of pores larger than 10 nm decreases with increasing HFA concentration. researchgate.net

Table 1: Physicochemical Properties of SiO2 Aerogels Prepared with and without Hexafluoroacetone (HFA)

Property SiO2 Aerogel (without HFA) SiO2 Aerogel (with HFA)
Specific Surface Area Lower ~1.5 times higher
Fluorine Content None Considerable
Pore Volume (>10 nm) Higher Lower

Note: Data is based on a study where the molar ratio of [SiO2] : HFA was 1 : 2. researchgate.net

Supramolecular Assemblies and Structure Modification of Biopolymers

Hexafluoroacetone dihydrate plays a crucial role in the field of biopolymer science, particularly in inducing specific structural conformations and in the processing of materials like silk.

Induction of Helical Conformations in Peptides and Proteins

Hexafluoroacetone hydrate is a potent inducer of helical structures in peptides and proteins. nih.govias.ac.in In aqueous solutions at low pH, where peptides like melittin (B549807) are typically unstructured, the addition of HFA can trigger a cooperative structural transition to a predominantly helical conformation. nih.gov This transition is often complete at a lower concentration of HFA compared to other fluoroalcohols like 2,2,2-trifluoroethanol. nih.gov For instance, the structural transition of melittin is complete at 3.6 M (50% v/v) HFA, whereas it requires approximately 8 M of trifluoroethanol. nih.gov

Nuclear Magnetic Resonance (NMR) studies confirm the formation of well-defined helical structures in the presence of HFA, as evidenced by strong sequential and medium-range Nuclear Overhauser Effects (NOEs) characteristic of helices. nih.govias.ac.in The ability of HFA to stabilize helical conformations is attributed to its capacity to act as a cosolvent that facilitates helix formation, even in charged segments of peptides. nih.gov The order of helix stabilization among common solvents is HFA > trifluoroethanol > ethanol. ias.ac.inresearchgate.net

Table 2: Comparison of Helix-Inducing Capabilities of Different Solvents on Melittin

Solvent Concentration for Complete Helical Transition
Hexafluoroacetone (HFA) 3.6 M (50% v/v)

Note: Data is based on a study on the peptide melittin at low pH. nih.gov

Solvent-Solute Interactions and Supracolloidal Assembly Formation

The interactions between a solute like hexafluoroacetone and a biopolymer are governed by preferential interactions, which can be understood through the lens of a solute partitioning model. nih.gov Favorable interactions lead to an accumulation of the solute around the biopolymer, while unfavorable interactions result in its exclusion. nih.gov The nature of the biopolymer's functional groups plays a significant role in these interactions. nih.gov

In the context of supracolloidal assembly, the solvent environment is critical. The formation of complex structures, such as those involving peptides and tetrapyrroles, is influenced by the solvent used to dissolve the components. mdpi.com While specific studies on hexafluoroacetone dihydrate's direct role in forming supracolloidal assemblies are not detailed in the provided results, its known ability to modify biopolymer conformation suggests a strong potential to influence such assemblies. The interactions between biopolymers and surfactants, for example, are known to lead to the formation of complexes and larger aggregates in solution. diva-portal.org The behavior of these systems is sensitive to factors like ionic strength and surfactant concentration. diva-portal.org

Regenerated Silk Fiber Processing and Characterization

Hexafluoroacetone hydrate is an effective solvent for silk fibroin, enabling the production of regenerated silk fibers. researchgate.netexpresspolymlett.com It can dissolve raw silk, even without the prior degumming process, at concentrations up to 25 wt%. researchgate.net The process of regenerating silk fibers often involves extruding the silk fibroin solution in HFA into a coagulation bath, typically containing methanol (B129727). researchgate.netexpresspolymlett.com

The resulting regenerated silk fibers can exhibit mechanical properties comparable to native silk. Post-spinning treatments, such as drawing and steam-annealing, can further enhance their strength. researchgate.netosdd.net For example, regenerated silk fibers produced using HFA as a solvent and post-treated in a methanol solution have achieved tensile strengths of up to 180 MPa. researchgate.net Solid-state 13C Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed that the regenerated Bombyx mori silk fibroin fibers adopt a β-sheet structure after the removal of the HFA solvent, which is a key characteristic of native silk fibers. researchgate.net

Table 3: Mechanical Properties of Regenerated Silk Fibers

Solvent System Coagulation Bath Post-Treatment Tensile Strength (MPa)
Hexafluoroacetone (HFA) Methanol - 180
Hexafluoro-iso-propanol (HFIP) Methanol 3x draw ratio, steam annealed Up to 250

Note: This table provides a comparison of tensile strengths achieved with different solvent systems for regenerated silk fibers. researchgate.netexpresspolymlett.com

Q & A

Basic Research Questions

Q. How is 2-propanone, hexafluoro-, dihydrate synthesized and purified for laboratory use?

  • Methodology : The synthesis typically involves controlled hydration of hexafluoroacetone (HFA). Anhydrous HFA is reacted with stoichiometric water under inert conditions, followed by purification via fractional crystallization. Molecular sieves (e.g., 4Å) are used to maintain anhydrous conditions during precursor handling. Post-synthesis, purity is verified by gas chromatography coupled with mass spectrometry (GC-MS) to ensure minimal residual solvents or unreacted precursors .
  • Key Considerations : Hydration must be tightly controlled to avoid over-hydration to trihydrate forms. Storage in sealed, moisture-free containers at sub-ambient temperatures (-20°C) is recommended to prevent decomposition .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorinated groups (δ -75 to -80 ppm for CF3_3 groups). 1H^{1}\text{H} NMR can identify water of hydration (δ 1.5–2.5 ppm) but requires deuterated solvents to avoid signal overlap .
  • IR Spectroscopy : Strong carbonyl stretching vibrations (~1800 cm1^{-1}) and O-H stretches (~3400 cm1^{-1}) from water are diagnostic. Hydrate stability during analysis must be ensured by minimizing thermal exposure .
  • X-ray Diffraction : Single-crystal XRD resolves the dihydrate’s lattice structure, distinguishing it from trihydrate or anhydrous forms .

Q. What are the critical safety considerations when handling this compound?

  • Toxicity : The compound is a severe respiratory irritant. Inhalation exposure limits (e.g., OSHA PEL) should be strictly adhered to (0.1 ppm time-weighted average). Acute toxicity studies indicate renal and hepatic effects in animal models .
  • Handling : Use glove boxes or fume hoods with HEPA filters. Personal protective equipment (PPE) including fluoropolymer gloves and full-face respirators is mandatory. Spills should be neutralized with alkaline absorbents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound across studies?

  • Approach : Discrepancies often arise from hydration variability or polymorphic forms. Systematic re-crystallization in controlled humidity chambers (e.g., 40–60% RH) followed by XRD and thermogravimetric analysis (TGA) can isolate pure dihydrate phases. Collaborative data-sharing platforms like the Cambridge Structural Database should be leveraged to validate findings .

Q. What methodological approaches detect and quantify this compound in environmental matrices?

  • Analytical Workflow :

  • Extraction : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges for aqueous samples.
  • Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative electrospray ionization (ESI-) for high sensitivity. Quantify using 19F^{19}\text{F}-isotopic internal standards to correct matrix effects .
    • Challenges : Hydrolysis in environmental water requires stabilization with acetic acid (pH 4–5) during sampling .

Q. What reaction mechanisms govern nucleophilic additions to this compound?

  • Mechanistic Insights : The electron-withdrawing CF3_3 groups polarize the carbonyl, enhancing electrophilicity. Nucleophilic attack (e.g., by Grignard reagents) occurs at the carbonyl carbon, but steric hindrance from fluorinated groups can slow kinetics. Computational studies (DFT) are recommended to map transition states and compare reactivity with non-fluorinated analogs like acetone .

Q. How does the hydration state of hexafluoroacetone influence its stability and reactivity?

  • Hydration Effects : The dihydrate form exhibits reduced Lewis acidity compared to anhydrous HFA, altering its utility in catalysis. Dehydration studies (TGA-DSC) show phase transitions at 60–80°C, with irreversible decomposition above 120°C. Reactivity in Diels-Alder reactions is modulated by water content, requiring strict moisture control in kinetic studies .

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